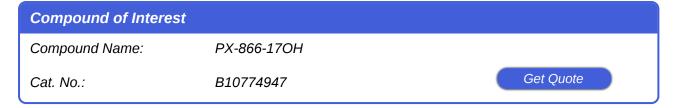


The Pharmacokinetics of PX-866: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of PX-866, an irreversible pan-inhibitor of phosphoinositide 3-kinase (PI3K). The information is compiled from preclinical and clinical studies to support further research and development of this compound.

Core Pharmacokinetic Data

The pharmacokinetic properties of PX-866 have been characterized in both preclinical animal models and in human clinical trials. Due to rapid metabolism, pharmacokinetic analyses in humans have focused on its active metabolite, 17-OH PX-866.[1]

Preclinical Pharmacokinetics in Mice

The following table summarizes the key pharmacokinetic parameters of PX-866 in mice following a 10 mg/kg intravenous (i.v.) administration.



Parameter	Value	Unit	Citation
Cmax	-	-	[2]
Half-life (t½)	18	minutes	[2][3]
Clearance (CL)	360	mL/min/kg	[2][3]
Volume of Distribution (Vd)	-	-	[2]
AUC (0 → ∞)	-	-	[2]

Note: Specific values for Cmax, Vd, and AUC were not explicitly provided in the referenced source.

Clinical Pharmacokinetics in Humans (Active Metabolite: 17-OH PX-866)

A Phase I clinical trial evaluated the pharmacokinetics of the active metabolite of PX-866, 17-OH PX-866, in patients with advanced solid tumors.[1] The study explored both intermittent and continuous dosing schedules.[1] The pharmacokinetic profile was found to be dose-proportional, with no evidence of drug accumulation upon repeated dosing.[4]

Intermittent Dosing Schedule (Days 1-5 and 8-12 of a 28-day cycle)[1]

Dose Level (mg)	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	t½ (h)
4.5	0.81 ± 0.44	4.0 ± 1.4	4.31 ± 2.01	3.5 ± 1.1
6	1.14 ± 0.60	4.0 ± 0.0	6.55 ± 3.65	3.8 ± 0.9
8	1.25 ± 0.47	4.7 ± 1.2	8.80 ± 2.65	4.4 ± 1.1
10	1.54 ± 0.28	4.0 ± 0.0	10.12 ± 1.56	4.1 ± 0.4
12	1.84 ± 0.79	4.7 ± 1.0	12.82 ± 4.96	4.5 ± 0.7
16	2.22 ± 0.83	4.0 ± 0.0	15.39 ± 6.03	4.4 ± 0.9
	•		•	



Continuous Dosing Schedule (Daily)[1]

Dose Level (mg)	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	t½ (h)
8	1.34 ± 0.50	4.0 ± 0.0	9.87 ± 3.49	4.8 ± 1.0

Experimental Protocols Preclinical Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of PX-866 in mice.[2]

Methodology:

- Animal Model: Male SCID mice.[2]
- Drug Administration: PX-866 was administered intravenously at a dose of 10 mg/kg.[2]
- Sample Collection: Blood samples were collected at various time points post-administration.
 [2]
- Bioanalysis: Plasma concentrations of PX-866 were determined using a validated analytical method.[2]
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]

Phase I Clinical Trial in Patients with Advanced Solid Tumors

Objective: To evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of PX-866 in patients with advanced solid tumors.[1][4]

Study Design:

An open-label, dose-escalation Phase I clinical trial.[1]

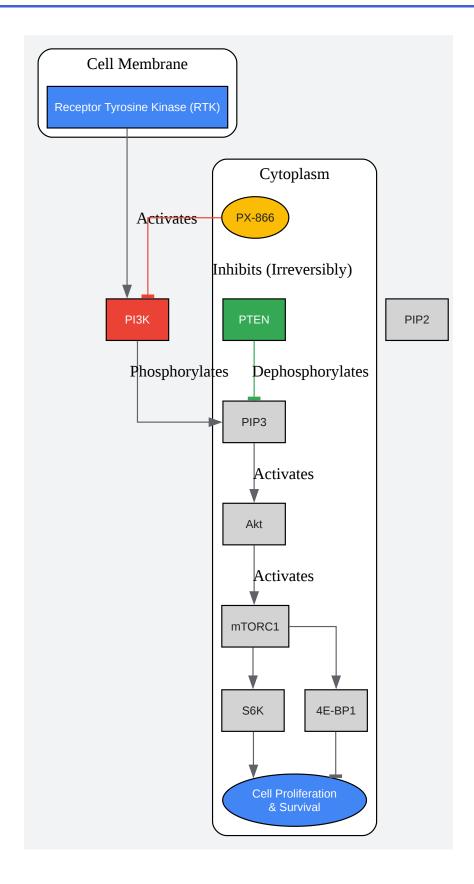


- Patient Population: Patients with advanced, metastatic cancers for whom standard therapy was no longer effective.[5]
- Dosing Regimens:
 - Intermittent Schedule: PX-866 administered orally once daily on days 1-5 and 8-12 of a
 28-day cycle. Dose levels escalated from 0.5 mg to 16 mg.[1][5]
 - Continuous Schedule: PX-866 administered orally once daily. The MTD from the intermittent schedule was used to initiate this arm.[1]
- · Pharmacokinetic Sampling:
 - Blood samples were collected on days 1, 2, 5, 8, 12, and 15 of the first cycle, and on days
 1 and 12 of the second cycle.[5]
- Bioanalytical Method:
 - Plasma concentrations of the active metabolite, 17-OH PX-866, were measured due to the rapid conversion of the parent compound.[5]
- · Pharmacodynamic Assessments:
 - Inhibition of S6 ribosomal protein (S6RP) and mTOR phosphorylation was assessed in peripheral blood mononuclear cells (PBMCs) using flow cytometry.[5]

Signaling Pathway and Experimental Workflow Visualizations PI3K/Akt/mTOR Signaling Pathway Inhibition by PX-866

PX-866 exerts its therapeutic effect by irreversibly inhibiting PI3K, a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and motility.[6][7]





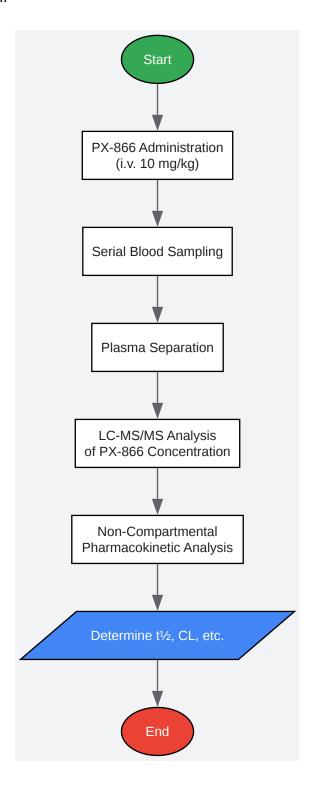
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PX-866.



Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of PX-866 in a mouse model.





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Caption: Workflow for preclinical pharmacokinetic analysis of PX-866.

Logical Relationship of PX-866 Metabolism and Activity

PX-866 undergoes metabolism to form an active metabolite, 17-OH PX-866, which exhibits greater potency against certain PI3K isoforms.



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Caption: Relationship between PX-866 metabolism and its inhibitory activity.

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